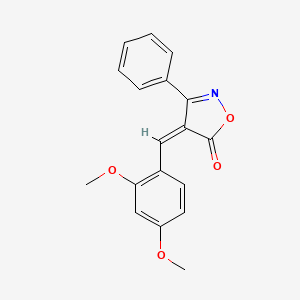

4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazolone derivatives, including compounds similar to 4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, are significant in organic chemistry for their diverse biological activities and applications in synthesizing heterocyclic compounds. They undergo a variety of chemical reactions, serving as intermediates for further chemical transformations (Brancatelli et al., 2011).

Synthesis Analysis

The synthesis of isoxazolone derivatives often involves condensation reactions between β-ketoesters, hydroxylamine, and aldehydes. Specific conditions, such as the presence of catalysts, are crucial for achieving desired yields and structural configurations (Zhu et al., 2019).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular geometry, vibrational frequencies, and potential electrostatic maps of isoxazolone derivatives. These analyses are vital for understanding the compound's chemical behavior and reactivity (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone compounds are versatile in organic synthesis, participating in various chemical reactions. For instance, they can undergo annulation reactions with propargyl alcohols, facilitated by Rh(III)-catalyzed C-H activation, to yield structurally diverse and biologically significant molecules (Wang et al., 2021).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of isoxazolone derivatives can be influenced by their molecular structure. These characteristics are essential for their application in various fields, including the development of materials with specific optical properties (Zhang et al., 2015).

Chemical Properties Analysis

Isoxazolone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which are pivotal for their use in synthetic chemistry. Their chemical behavior is often studied through spectroscopic methods and theoretical calculations to elucidate their reaction mechanisms and potential applications (Alam & Lee, 2017).

Aplicaciones Científicas De Investigación

Crystallographic and Theoretical Studies

Research into arylidene-isoxazolone compounds, closely related to 4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, provides insights into their crystallographic and theoretical aspects. Studies on compounds with methoxy substituents have shown different configurations in the solid state, highlighting the impact of substituents on the molecule's structure and properties. Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the molecular geometry, vibrational frequencies, and electronic properties, offering a deeper understanding of their potential applications in materials science and molecular engineering (Brancatelli et al., 2011).

Nonlinear Optical Properties

Isoxazolone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Studies on specific isoxazolone-based crystals have demonstrated significant second-harmonic generation (SHG) effects, indicating their potential as NLO materials. Such properties are analyzed through crystal growth experiments and theoretical calculations to understand the relationship between molecular structure and NLO behavior (Zhang et al., 2015).

Photochemical Synthesis and Larvicidal Activity

The potential of isoxazolone derivatives in organic synthesis and biological applications has been explored through photochemical methods. Research has focused on the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones via light-induced reactions, leading to efficient production techniques. Moreover, some synthesized compounds have demonstrated larvicidal activity against Aedes aegypti, suggesting their use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Sampaio et al., 2023).

Antitumor and Cytotoxic Activities

The exploration of isoxazolone derivatives in medicinal chemistry has included the evaluation of their antitumor and cytotoxic activities. Synthesized isoxazolone compounds have been tested for their potential to inhibit cancer cell growth, with some showing promising results against various cancer cell lines. These studies provide a foundation for further investigation into the therapeutic potential of isoxazolone derivatives in cancer treatment (Rollas et al., 2011).

Synthetic Pathways and Chemical Synthesis

Research on isoxazolone derivatives has also focused on developing efficient synthetic pathways for their production. The versatility of isoxazolones in organic synthesis is highlighted by their incorporation into various chemical structures, leading to compounds with diverse biological activities. Multicomponent reactions involving isoxazolones have been optimized using different catalysts, showcasing the adaptability of these compounds in synthetic chemistry and their potential applications across various fields (Setia et al., 2020).

Propiedades

IUPAC Name |

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-17(19-23-18(15)20)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPRRHJQIBGDNF-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)